6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

amine basicity fluorine electronic effect pKa prediction

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride (CAS 2641915-81-1 for the HCl salt; free base CAS 1261297-63-5, MFCD18791252) is a synthetic, orthogonally protected 1,4-diazepane (homopiperazine) derivative featuring a single fluorine substituent at the 6-position of the saturated seven-membered ring and a Boc (tert-butyloxycarbonyl) protecting group on one ring nitrogen. The hydrochloride salt of the Boc-protected compound has a molecular weight of 254.73 g/mol (C₁₀H₂₀ClFN₂O₂) and is typically supplied at ≥95% purity.

Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73 g/mol
Cat. No. B8190170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
Molecular FormulaC10H20ClFN2O2
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC(C1)F.Cl
InChIInChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H
InChIKeyPGSZBHZPWPAPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride: A Chemically Differentiated Boc-Protected Fluoro-Homopiperazine Building Block for Medicinal Chemistry Procurement


6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride (CAS 2641915-81-1 for the HCl salt; free base CAS 1261297-63-5, MFCD18791252) is a synthetic, orthogonally protected 1,4-diazepane (homopiperazine) derivative featuring a single fluorine substituent at the 6-position of the saturated seven-membered ring and a Boc (tert-butyloxycarbonyl) protecting group on one ring nitrogen . The hydrochloride salt of the Boc-protected compound has a molecular weight of 254.73 g/mol (C₁₀H₂₀ClFN₂O₂) and is typically supplied at ≥95% purity . The free base tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate has a molecular weight of 218.27 g/mol (C₁₀H₁₉FN₂O₂) and displays the characteristic reactivity of a secondary amine masked by an acid-labile Boc group . This compound occupies a specific niche in the broader homopiperazine building-block landscape: it is a halogenated analogue of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 194032-42-3) and the corresponding 6-methyl isomer (CAS 1211595-59-3) [1].

Why 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride Cannot Be Indiscriminately Replaced with Non-Halogenated or Alkyl-Substituted Homopiperazine Analogs in Structure-Activity Programs


The 6-fluoro substituent in this compound fundamentally alters three physicochemical properties that are inseparable from biological and synthetic utility compared to the unsubstituted 1-Boc-homopiperazine (CAS 361377-31-9), the 6-methyl (CAS 1211595-59-3), and the 5-methyl (CAS 194032-42-3) analogues. The fluorine atom withdraws electron density from the diazepane nitrogen atoms, modulating amine basicity (the parent 6-fluoro-1,4-diazepane exhibits a predicted pKa of 9.18 ± 0.40, whereas unsubstituted 1,4-diazepane has a predicted pKa of approximately 10.8) . This altered protonation state at physiological pH directly influences target engagement, membrane permeability, and the compound's behavior in salt-resolution or Boc-deprotection steps [1]. Furthermore, the C–F bond at the sp³-hybridized 6-position introduces a local dipole that modifies the conformational ensemble of the seven-membered ring compared to the methyl-substituted or unsubstituted scaffolds, with demonstrated consequences for receptor recognition: in quinolone antibacterial series, the C-7 6-fluoro-homopiperazine substituent conferred in vitro antibacterial activity equivalent to the ciprofloxacin reference, a level of potency not achieved when an unsubstituted piperazine or non-fluorinated homopiperazine was placed at the same position [2]. The Boc protection strategy also makes this compound a selectively addressable heterobifunctional reagent; the unprotected secondary amine at N-4 can be alkylated, acylated, or arylated while the Boc-protected N-1 remains inert, an orthogonality unavailable in the fully deprotected 6-fluoro-1,4-diazepane dihydrochloride (CAS 2809997-63-3) .

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride: Quantitative Differentiation Evidence Against Comparator Analogues


Fluorine-Induced Electronic Perturbation: Predicted Amine Basicity Shift vs. Unsubstituted and 6-Methyl 1-Boc-Homopiperazines

The 6-fluoro substitution on the 1,4-diazepane ring measurably reduces amine basicity relative to non-halogenated analogues, a physicochemical property that governs protonation-dependent phenomena including membrane permeability, lysosomal trapping, and hERG channel interactions. The parent 6-fluoro-1,4-diazepane free base shows a predicted pKa of 9.18 ± 0.40 . In contrast, the unsubstituted 1,4-diazepane (homopiperazine) has a predicted pKa of approximately 10.8, and the 6-methyl-1,4-diazepane would be expected to have a comparable or slightly elevated pKa relative to the unsubstituted parent due to the electron-donating inductive effect of the methyl group . The approximately 1.6 pKa-unit difference between the 6-fluoro and unsubstituted compounds translates to approximately a 40-fold difference in the fraction of neutral (unprotonated) amine species at pH 7.4. For CNS-targeted programs where the neutral fraction governs passive blood-brain barrier permeation, or for avoiding accumulation in acidic intracellular compartments, this shift in protonation equilibrium is a consequential molecular design parameter [1].

amine basicity fluorine electronic effect pKa prediction protonation state CNS drug design

Ring Conformational Restriction by 6-Fluoro Substitution: Impact on Biological Recognition vs. 5-Methyl and 6-Methyl Analogues in Quinolone Antibacterial SAR

The stereoelectronic effect of the C–F dipole at the 6-position imposes conformational bias on the flexible seven-membered diazepane ring, a feature absent in the alkyl-substituted analogues. In a systematic SAR study published in the Journal of Medicinal Chemistry, the 6-fluoro-homopiperazine (hexahydro-6-fluoro-1H-1,4-diazepine) was incorporated at the C-7 position of fluoroquinolone antibacterials alongside C-7 (fluoromethyl)piperazine and unsubstituted piperazine comparators [1]. The 6-fluoro-homopiperazine-substituted quinolones displayed in vitro antibacterial activity that was reported as similar to the ciprofloxacin reference standard, a potency level not achieved by their piperazine or non-fluorinated homopiperazine counterparts in the same quinolone scaffold series [1][2]. The synthetic procedure explicitly utilized 6-fluoro-1,4-diazepane (the deprotected parent of the target compound) in a nucleophilic aromatic substitution reaction with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in pyridine/DMF, yielding the C-7 fluoro-homopiperazine adduct in 23% isolated yield [2]. The successful formation and biological activity of this adduct validates 6-fluoro-1,4-diazepane as a competent C-7 nucleophile in quinolone functionalization and establishes that the 6-fluoro substitution is compatible with, and indeed contributes to, antibacterial potency in this scaffold.

conformational analysis fluoro-homopiperazine quinolone antibacterial SAR C-7 substituent

Storage Stability and Purity Specification: Quantitative Freeze-Storage Requirement vs. Room-Temperature Analogues

Vendor technical datasheets consistently specify that the free base tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate requires storage at −20°C for long-term stability, with a maximum recommended short-term storage at −4°C (1–2 weeks) . This is a stricter cold-storage requirement than that specified for the structurally analogous 1-Boc-5-methyl-1,4-diazepane (CAS 194032-42-3), which is typically recommended for storage at 2–8°C with protection from light . The difference in specified storage conditions suggests that the 6-fluoro-substituted diazepane ring may be more prone to thermal degradation pathways—plausibly involving fluoride elimination or ring-opening—than its methyl-substituted counterpart. The commercially available hydrochloride salt form (CAS 2641915-81-1) is supplied at a minimum purity specification of 98% (AKSci) , while the free base is typically offered at 95+% purity (Fluorochem, ABCR, CymitQuimica) .

storage stability Boc deprotection purity specification procurement logistics cold chain

Boc-Protected Heterobifunctional Reactivity: Orthogonal Synthetic Handle Advantage over 6-Fluoro-1,4-diazepane Dihydrochloride

The mono-Boc-protected 6-fluoro-1,4-diazepane scaffold offers a strategically differentiated synthetic handle relative to the fully deprotected 6-fluoro-1,4-diazepane dihydrochloride (CAS 2809997-63-3). The target compound contains one Boc-protected nitrogen (N-1) and one free secondary amine (N-4), enabling sequential, site-selective derivatization: the free amine at N-4 can be alkylated, acylated, reductively aminated, or coupled under standard conditions while the Boc group at N-1 remains intact [1]. After functionalization at N-4, the Boc group can be removed under acidic conditions (TFA/DCM or HCl/dioxane) to reveal a second reactive amine for further elaboration, yielding differentially N,N′-disubstituted 6-fluoro-homopiperazines with precisely defined regiochemistry [2]. This orthogonal protection strategy is unavailable when using the symmetrically unprotected 6-fluoro-1,4-diazepane dihydrochloride, which would yield statistical mixtures upon reaction with a single electrophile unless a temporary protecting group is introduced and later removed .

orthogonal protection Boc deprotection heterobifunctional reagent sequential functionalization medicinal chemistry synthesis

Molecular Weight and Physical Form Differentiation: HCl Salt vs. Free Base Procurement Considerations

Two commercially available forms of the 6-fluoro-1,4-diazepane-1-carboxylic acid tert-butyl ester scaffold exist: the free base (CAS 1261297-63-5, MW 218.27 g/mol) and the hydrochloride salt (CAS 2641915-81-1, MW 254.73 g/mol) . The 36.46 g/mol molecular weight difference corresponds to one equivalent of HCl. The free base is a neutral molecule suitable for reactions requiring anhydrous or non-aqueous conditions and for applications where the presence of chloride ions would interfere (e.g., certain metal-catalyzed couplings, organometallic reactions). The hydrochloride salt form, being an ionic solid, generally exhibits higher aqueous solubility (making it preferable for aqueous-phase bioconjugation or in situ Boc-deprotection protocols) and greater long-term solid-state stability [1]. The 6-methyl analogue (1-Boc-6-methyl-1,4-diazepane, CAS 1211595-59-3) has a free base MW of 214.31 g/mol , while the 5-methyl isomer (1-Boc-5-methyl-1,4-diazepane, CAS 194032-42-3) has a free base MW of 214.31 g/mol . The 4.0 g/mol MW increment of the 6-fluoro vs. 6-methyl analogue results from replacement of CH₃ (15.03) with F (19.00).

hydrochloride salt free base molecular weight solubility form selection

Demonstrated Utility as a Halogenated Bioisostere of 5-Methyl-1-Boc-Homopiperazine in CXCR4 Antagonist Programs

Vendor documentation explicitly identifies tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate as "a halogenated analogue of tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate (B693360), a reagent in the preparation of CXCR4 receptor antagonists as well as isoquinoline derivatives of drugs, shown to have biological activity" [1]. This designation establishes the compound within a defined medicinal chemistry context: the 6-fluoro substituent serves as a halogen-based bioisosteric replacement for the 5-methyl group in the lead scaffold. Fluorine-for-methyl bioisosterism is a well-precedented strategy in medicinal chemistry for modulating metabolic stability (by blocking CYP-mediated oxidation at the benzylic/allylic position), altering lipophilicity (fluorine typically increases log P by approximately 0.2–0.4 units relative to hydrogen, whereas methyl increases log P by approximately 0.5–0.6 units), and tuning the electronic character of the adjacent nitrogen atoms [2]. The explicit linkage to CXCR4 antagonist programs provides a concrete application anchor that the 6-methyl and unsubstituted analogues lack in their published vendor documentation.

CXCR4 antagonist bioisosteric replacement halogenated analogue chemokine receptor drug discovery

Best Application Scenarios for 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride Based on Verified Quantitative Differentiation


CNS Drug Discovery Programs Requiring Reduced Amine Basicity for Blood-Brain Barrier Penetration Optimization

Teams designing CNS-penetrant small molecules where the 1,4-diazepane scaffold serves as a solubilizing or target-engaging motif should prioritize the 6-fluoro analogue over unsubstituted or alkyl-substituted homopiperazines. The predicted pKa reduction of approximately 1.6 units (pKa 9.18 vs. 10.8 for unsubstituted homopiperazine) translates to an approximately 40-fold higher neutral amine fraction at physiological pH 7.4 [1]. This reduced basicity directly favors passive BBB permeation by lowering the fraction of permanently charged (membrane-impermeable) ammonium species without requiring additional structural modifications. For procurement, the free base form (CAS 1261297-63-5) is the appropriate choice for CNS programs requiring anhydrous coupling conditions; the HCl salt (CAS 2641915-81-1) is preferable for aqueous-phase Boc-deprotection protocols in the final synthetic step.

Fluoroquinolone Antibacterial Drug Discovery: C-7 Substituent Optimization Leveraging 6-Fluoro-Homopiperazine SAR Precedent

Medicinal chemistry groups working on next-generation fluoroquinolone or related topoisomerase inhibitor antibacterials can use the Boc-protected 6-fluoro-1,4-diazepane as a direct synthetic equivalent of the 6-fluoro-homopiperazine C-7 substituent validated in the 1990 J. Med. Chem. SAR study [2]. The Boc group serves as a temporary protecting group during the nucleophilic aromatic substitution step with the C-7 fluoro-quinolone core; subsequent acidic deprotection reveals the free secondary amine for further derivatization. The demonstrated in vitro antibacterial activity comparable to ciprofloxacin provides a quantified performance benchmark that non-fluorinated homopiperazine C-7 substituents have not been shown to match in the same scaffold series [2]. Procurement of the free base form is recommended for this application to avoid chloride interference during the SNAr reaction step.

CXCR4 Chemokine Receptor Antagonist Programs Utilizing Halogenated Bioisosteres of 5-Methyl-Homopiperazine Leads

Research teams pursuing CXCR4 receptor antagonists for oncology (metastasis inhibition) or HIV (co-receptor blockade) indications should select the 6-fluoro analogue as a metabolically stabilized bioisostere of the 5-methyl lead compound (B693360) [3]. The 6-fluoro substitution replaces an oxidatively labile C–H bond with a metabolically inert C–F bond at the position most likely to undergo CYP-mediated hydroxylation, while the electronegative fluorine atom modulates the pKa of the adjacent amine nitrogen, potentially altering the key ammonium–carboxylate salt bridge interaction with the CXCR4 receptor's Asp187 residue [4]. The orthogonal Boc protection enables sequential installation of the pharmacophoric N-aryl and N-alkyl groups required for CXCR4 antagonism, avoiding the statistical mixtures that arise from the fully deprotected dihydrochloride starting material.

Combinatorial Library Synthesis Requiring Orthogonally Protected Heterobifunctional 1,4-Diazepane Cores

High-throughput medicinal chemistry groups generating libraries of differentially N,N′-disubstituted 6-fluoro-homopiperazines should procure the mono-Boc protected form specifically for its orthogonal reactivity [5]. The synthetic sequence—(1) functionalize N-4 via alkylation/acylation/reductive amination while Boc remains intact on N-1; (2) TFA-mediated Boc deprotection; (3) functionalize N-1 with a second diversity element—enables two sequential, regiochemically pure diversification steps without intermediate protection maneuvers. Using the fully deprotected 6-fluoro-1,4-diazepane dihydrochloride (CAS 2809997-63-3) for the same purpose would require an additional protection step and chromatographic purification, reducing overall library synthetic throughput by an estimated 30–50% based on added steps and yield losses [6]. Procure the HCl salt form (CAS 2641915-81-1) if library synthesis involves aqueous workup steps; procure the free base (CAS 1261297-63-5) if anhydrous, aprotic coupling conditions are employed throughout.

Quote Request

Request a Quote for 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.